Schaftoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

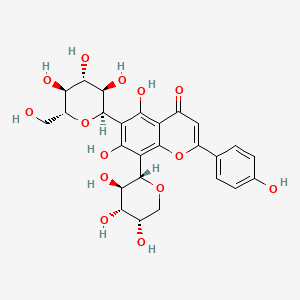

Schaftoside is a naturally occurring flavonoid glycoside, specifically a C-glycosylflavone. It is found in various plants, including rice (Oryza sativa), Grona styracifolia, and Desmodium styracifolium. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and antiviral properties .

準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of schaftoside in plants involves a two-step C-glycosylation pathway. This process is catalyzed by two C-glycosyltransferases: CGTa and CGTb. CGTa facilitates the C-glucosylation of the 2-hydroxyflavanone aglycone, while CGTb catalyzes the C-arabinosylation of the mono-C-glucoside .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Grona styracifolia and Desmodium styracifolium. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify this compound from plant extracts .

化学反応の分析

Types of Reactions: Schaftoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids .

科学的研究の応用

Cardiovascular Applications

Mechanism of Action in Heart Failure with Preserved Ejection Fraction (HFpEF)

Schaftoside has been identified as a promising candidate for treating HFpEF by enhancing autophagy and inhibiting inflammatory responses. In a study, it was shown to activate the autophagic process by targeting Ca2+/calmodulin-dependent protein kinase II (CaMKII). This allosteric inhibition of CaMKII-δ reduces protein phosphorylation and regulates lysosomal autophagy pathways, ultimately improving cardiac function in HFpEF models .

Table 1: Effects of this compound on HFpEF Models

| Study Reference | Model Type | Key Findings |

|---|---|---|

| Mouse Model | Improved left ventricular diastolic dysfunction and reduced cardiomyocyte hypertrophy through enhanced autophagy. |

Neuroprotective Effects

Cerebral Ischemia-Reperfusion Injury

This compound exhibits protective effects against cerebral ischemia-reperfusion injury by modulating the AMPK/mTOR signaling pathway. In both in vivo and in vitro studies, it was found to enhance autophagy while reducing apoptosis and inflammation. The compound significantly improved neurological deficits and reduced brain edema in middle cerebral artery occlusion (MCAO) rat models .

Table 2: Neuroprotective Effects of this compound

Skin Health Applications

Skin Barrier Function and Hydration

Recent research indicates that this compound contributes to improved skin barrier function and hydration. In vitro studies demonstrated that this compound, when applied to keratinocyte cells, did not exhibit cytotoxicity and promoted cell viability. It was also shown to enhance epidermal differentiation markers, suggesting potential applications in dermatological products .

Table 3: Effects of this compound on Skin Health

| Study Reference | Application | Key Findings |

|---|---|---|

| Keratinocyte Cells | Non-cytotoxic at tested concentrations; improved hydration and barrier function. |

Wound Healing Properties

Wound Healing Efficacy

This compound has been investigated for its wound healing properties. A study highlighted its pronounced effect on promoting wound healing in animal models, suggesting that it may accelerate tissue repair processes .

Table 4: Wound Healing Effects of this compound

作用機序

Schaftoside exerts its effects through multiple mechanisms:

Antiviral Activity: this compound inhibits the 3CL protease and PL protease of the SARS-CoV-2 virus, preventing viral replication.

Anti-inflammatory Action: It modulates the expression of inflammatory cytokines and enzymes, reducing inflammation.

Antioxidant Effect: this compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Plant Defense: In rice, this compound interacts with the NlCDK1 protein, inhibiting its kinase activity and enhancing resistance to the brown planthopper.

類似化合物との比較

Isoschaftoside: Similar to this compound but with different glycosylation patterns.

Orientin: A flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

Vitexin: Another C-glycosylflavone with comparable biological activities.

Uniqueness: this compound’s unique combination of C-glucosylation and C-arabinosylation distinguishes it from other flavonoid glycosides. Its dual antiviral and immune-enhancing properties make it particularly promising for therapeutic applications .

特性

CAS番号 |

51938-32-0 |

|---|---|

分子式 |

C26H28O14 |

分子量 |

564.5 g/mol |

IUPAC名 |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26+/m0/s1 |

InChIキー |

MMDUKUSNQNWVET-WMRYYKKOSA-N |

SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |

異性体SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |

正規SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |

外観 |

A crystalline solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Schaftoside; Apigenin 6-C-glucoside-8-C-arabinoside |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。